2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride
Description
Contextualization within the Broader Field of Benzenesulfonyl Chloride Chemistry
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, primarily serving as precursors for the formation of sulfonamides and sulfonate esters. ekb.egcbijournal.com The sulfonamide functional group is a critical pharmacophore—a molecular feature responsible for a drug's pharmacological activity—found in a wide array of therapeutic agents, including antibacterial drugs (sulfa drugs), diuretics, and anticonvulsants. Consequently, sulfonyl chlorides are vital building blocks in medicinal chemistry.
The general reaction involves the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable S-N or S-O bond. The reactivity of the benzenesulfonyl chloride can be tuned by the presence of various substituents on the aromatic ring.
Significance of Substituted Arylsulfonyl Chlorides as Reactive Intermediates
Substituted arylsulfonyl chlorides are highly significant as versatile reactive intermediates. The nature of the substituent on the aryl ring profoundly influences the compound's properties. Electron-withdrawing groups, such as the nitro group present in 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, significantly increase the electrophilicity of the sulfur center. guidechem.com This enhancement makes the molecule more reactive towards nucleophiles, facilitating reactions under milder conditions compared to unsubstituted or electron-donated analogues like toluenesulfonyl chloride.
Nitro-substituted arylsulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride (Ns-Cl) and 2-nitrobenzenesulfonyl chloride (o-NsCl), are particularly valued for their use as protecting groups for amines. guidechem.com The resulting "nosyl" sulfonamides are stable under various reaction conditions but can be cleaved selectively, which is a crucial attribute in multi-step synthesis of complex molecules. The specific substitution pattern of this compound, combining electronic activation with steric shielding, suggests its potential for unique applications where controlling reactivity and selectivity is paramount.
Overview of Current Research Trajectories and Challenges in Sulfonyl Chloride Chemistry
Modern research in sulfonyl chloride chemistry is focused on developing more efficient, safer, and environmentally benign synthetic methods. thieme-connect.com A primary challenge is that conventional synthesis methods can involve harsh reagents and produce significant waste. Current research trajectories aim to address these issues through several innovative approaches:
Green Synthesis Routes: The development of methods that use less hazardous starting materials and solvents is a key focus. This includes exploring novel catalytic systems to replace traditional stoichiometric reagents. thieme-connect.com
Flow Chemistry: Continuous flow protocols are being developed for the synthesis of sulfonyl chlorides. This technology allows for better control over highly exothermic reactions, improving safety and enabling high space-time yields.
Novel Bond-Forming Strategies: Researchers are exploring new catalytic methods for creating the crucial S-N bond to form sulfonamides, moving beyond the classic reaction of a sulfonyl chloride and an amine. This includes C-N cross-coupling reactions and C-H amination techniques. thieme-connect.com
Late-Stage Functionalization: A significant area of interest is the use of sulfonyl chlorides for the late-stage functionalization of complex molecules, such as drug candidates. This allows for the rapid generation of analogues for structure-activity relationship studies.
These research efforts highlight the ongoing importance of sulfonyl chlorides and the continuous drive to refine their synthesis and application in modern organic chemistry.
Chemical and Physical Data
Detailed experimental data for this compound is limited in publicly accessible literature. The following tables provide its structural identifiers and predicted physicochemical properties based on computational models.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| Molecular Formula | C₈H₈ClNO₄S |
| IUPAC Name | This compound |
| SMILES | CC1=CC(=CC(=C1S(=O)(=O)Cl)C)N+[O-] |
| InChI | InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)4-6(2)8(5)15(9,13)14/h3-4H,1-2H3 |
| InChIKey | WFFMIEOUCQAIPX-UHFFFAOYSA-N |
| Monoisotopic Mass | 248.98625 Da |
Data sourced from PubChem CID 12383106. uni.lu
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value |
|---|---|
| XlogP | 2.5 |
| [M+H]⁺ CCS (Ų) | 146.0 |
| [M+Na]⁺ CCS (Ų) | 155.8 |
| [M-H]⁻ CCS (Ų) | 150.8 |
CCS: Collision Cross Section. Data sourced from PubChem CID 12383106. uni.lu
For context, the well-studied analogue, 4-Nitrobenzenesulfonyl chloride, is a yellow solid with a melting point of 77-80°C.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-4-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)4-6(2)8(5)15(9,13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFMIEOUCQAIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64835-40-1 | |
| Record name | 2,6-dimethyl-4-nitrobenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Strategic Methodologies for the Synthesis of 2,6 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride
Classical and Oxidative Chlorosulfonation Approaches for Aryl Sulfonyl Chlorides
Traditional methods for preparing aryl sulfonyl chlorides have been well-established for decades. These typically involve the oxidative chlorination of sulfur-containing precursors or the direct functionalization of aromatic rings.
One of the most common routes to sulfonyl chlorides is the oxidative chlorination of thiols or their derivatives, such as disulfides. acs.org This transformation involves the oxidation of the sulfur atom and the concurrent introduction of a chlorine atom.
The synthesis of 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride via this route would begin with the corresponding thiol, 2,6-dimethyl-4-nitrobenzenethiol, or its disulfide derivative. A variety of reagents have been developed for this oxidative chlorination. For instance, the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst like zirconium tetrachloride (ZrCl₄) provides a highly efficient method for the direct conversion of thiols and disulfides to their respective sulfonyl chlorides. organic-chemistry.org This system is noted for its excellent yields, very short reaction times, and mild conditions, avoiding harsher reagents. organic-chemistry.org The reaction is versatile and tolerates functional groups such as nitro groups. organic-chemistry.org
Another classical approach involves treating the corresponding disulfide, di-(2,6-dimethyl-4-nitrophenyl) disulfide, with chlorine gas in the presence of strong acids like hydrochloric and nitric acid. orgsyn.org Other protocols employ reagents like N-chlorosuccinimide (NCS) in conjunction with tetrabutylammonium (B224687) chloride and water, or a combination of a nitrate (B79036) salt and chlorotrimethylsilane. organic-chemistry.orgorganic-chemistry.org
| Reagent System | Substrate | Key Advantages | Reference |
|---|---|---|---|
| H₂O₂ / ZrCl₄ | Thiols, Disulfides | High yields, very short reaction times, mild conditions | organic-chemistry.org |
| Cl₂ / HCl / HNO₃ | Disulfides | Established classical method | orgsyn.org |
| H₂O₂ / SOCl₂ | Thiol derivatives | Highly reactive, short reaction times | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |
| N-Chlorosuccinimide (NCS) / HCl | Thiol derivatives | Good yields under mild conditions | organic-chemistry.org |
An alternative pathway involves the conversion of a pre-existing sulfonic acid or its salt into the target sulfonyl chloride. This is typically achieved using a variety of chlorinating agents. The starting material for this synthesis would be 2,6-dimethyl-4-nitrobenzene-1-sulfonic acid or its corresponding salt.
Common reagents for this transformation include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). researchgate.net The reaction of the sulfonic acid or its sodium salt with one of these reagents effectively replaces the hydroxyl or salt group with a chlorine atom. For example, a sulfonic acid can be converted to the sulfonyl chloride by reaction with thionyl chloride, sometimes in the presence of a catalyst. google.com More recently, reagents such as cyanuric chloride have been used to facilitate this conversion under mild conditions. organic-chemistry.org A notable solvent-free approach utilizes Tris(2,4,6-trichlorophenyl)amine (TAPC) as a chlorinating agent, which can convert a range of sulfonic acids, including those with nitro functional groups, into the corresponding sulfonyl chlorides at room temperature. lookchem.com
| Reagent | Conditions | Key Features | Reference |
|---|---|---|---|
| Thionyl chloride (SOCl₂) | Often heated | Common, well-established reagent | google.com |
| Phosphorus oxychloride (POCl₃) | Heated, neat | Effective for specific substrates | researchgate.net |
| Tris(2,4,6-trichlorophenyl)amine (TAPC) | Room temperature, solvent-free | Mild conditions, high yields, compatible with nitro groups | lookchem.com |
| Cyanuric chloride | Room temperature, acetonitrile (B52724) | Mild and efficient | organic-chemistry.org |
The direct introduction of a chlorosulfonyl group (-SO₂Cl) onto an aromatic ring is a powerful method for synthesizing aryl sulfonyl chlorides. This electrophilic aromatic substitution is typically carried out using chlorosulfonic acid (ClSO₃H). google.com For the synthesis of this compound, the starting material would be 3,5-dimethylnitrobenzene.
The reaction involves treating the aromatic substrate with an excess of chlorosulfonic acid, often at elevated temperatures. google.comgoogle.com However, a primary consideration in this approach is regioselectivity. The directing effects of the substituents on the aromatic ring determine the position of the incoming chlorosulfonyl group. In 3,5-dimethylnitrobenzene, the two methyl groups are ortho-, para-directing activators, while the nitro group is a meta-directing deactivator. The methyl groups direct towards positions 2, 4, and 6, whereas the nitro group directs towards positions 2 and 6. The confluence of these directing effects makes the substitution at position 4 (para to both methyl groups) or positions 2/6 (ortho to one methyl and the nitro group) possible, potentially leading to a mixture of isomers. Achieving high selectivity for the desired product, where the sulfonyl chloride is introduced at the 1-position relative to the other groups, would depend heavily on the specific reaction conditions and the relative strengths of the directing groups, making this a potentially challenging route.
Modern and Sustainable Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for chemical synthesis. These modern approaches often feature milder reaction conditions, metal-free catalysis, and the use of safer reagents.
Building upon the classical methods of synthesizing sulfonyl chlorides from thiols, modern protocols have emerged that avoid the use of metals and harsh reagents. researchgate.net These methods are considered more environmentally benign. A variety of N-chloro reagents have been found to be effective for the direct oxidative conversion of sulfur compounds to arenesulfonyl chlorides.
Reagents such as trichloroisocyanuric acid (TCCA) and N-chlorosuccinimide (NCS) are mild and efficient for this transformation, providing good to excellent yields. researchgate.net The reactions are often simple to perform and offer a broad substrate scope, making them attractive and complementary to existing methods. researchgate.net For example, S-alkyl isothiourea salts, which can be prepared from readily accessible materials, can be converted to sulfonyl chlorides via bleach-mediated oxidative chlorosulfonation in high yields. organic-chemistry.org This procedure is noted for being environmentally friendly, using accessible reagents, and allowing for easy purification without chromatography. organic-chemistry.org
The Sandmeyer reaction, a staple of aromatic chemistry, traditionally involves the conversion of an aryl diazonium salt to an aryl halide or other functional group. A modern variation of this reaction has been developed for the synthesis of sulfonyl chlorides from anilines. nih.govacs.org The required starting material for the target compound is 2,6-dimethyl-4-nitroaniline. researchgate.net
This novel Sandmeyer-type chlorosulfonylation utilizes a stable, crystalline sulfur dioxide (SO₂) surrogate, DABCO-bis(sulfur dioxide) (DABSO), in place of hazardous gaseous SO₂. nih.govresearchgate.net The reaction proceeds by generating the diazonium salt in situ from the aniline (B41778) using a nitrite (B80452) source (e.g., tert-butyl nitrite) in the presence of HCl and a copper catalyst (e.g., CuCl₂). organic-chemistry.org This intermediate then reacts with SO₂ released from DABSO and a chloride source to form the desired sulfonyl chloride. nih.gov
This methodology offers several advantages:
Safety and Handling : It avoids the use of highly toxic and difficult-to-handle gaseous SO₂ by employing the bench-stable solid DABSO. nih.govorganic-chemistry.org
Operational Simplicity : The diazonium intermediate is generated and consumed in situ, avoiding the isolation of this potentially energetic species and making the protocol inherently safer. acs.org
Broad Scope : The method has been shown to be effective for a wide range of carbo- and heterocyclic anilines, affording the corresponding sulfonyl chlorides in high yields. nih.govorganic-chemistry.org
Scalability : The protocol has been successfully demonstrated on a multi-gram scale, highlighting its practical utility. nih.govacs.org
The sulfonyl chloride product can either be isolated after an aqueous workup or converted directly in the same pot to a sulfonamide by the addition of an amine. nih.govorganic-chemistry.org
| Component | Role | Example | Reference |
|---|---|---|---|
| Aromatic Amine | Starting Material | 2,6-Dimethyl-4-nitroaniline | nih.govresearchgate.net |
| SO₂ Surrogate | Source of Sulfur Dioxide | DABSO | nih.govresearchgate.net |
| Diazotizing Agent | Forms diazonium salt in situ | tert-Butyl nitrite | organic-chemistry.org |
| Acid / Chloride Source | Proton and chloride source | Aqueous HCl | nih.govorganic-chemistry.org |
| Catalyst | Promotes the transformation | CuCl₂ | organic-chemistry.org |
Photocatalytic Approaches for Sulfonyl Chloride Formation
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions for the formation of sulfonyl chlorides. bohrium.com Visible-light-mediated reactions, in particular, have garnered significant attention for their ability to generate sulfonyl radicals from various precursors. rsc.org These approaches often circumvent the need for harsh reagents and high temperatures associated with traditional methods.
Recent advancements have demonstrated the synthesis of sulfonyl chlorides from aryldiazonium salts using heterogeneous photocatalysts like potassium poly(heptazine imide) under visible light irradiation at room temperature. acs.orgnih.gov This method exhibits high tolerance to a variety of functional groups, including nitro groups, making it a potentially viable route for the synthesis of complex molecules. acs.orgnih.gov Another photocatalytic strategy involves the oxidative chlorination of thiols and arylthioacetates. nih.gov The selectivity of these reactions can sometimes be controlled by the wavelength of the incident light, allowing for the targeted formation of sulfonyl chlorides over other potential products like aryl chlorides or diaryl disulfides. nih.gov While direct photocatalytic synthesis from nitroarenes is an area of ongoing research, the existing methods provide a foundation for developing novel pathways to compounds like this compound. bohrium.com
Applications of Flow Chemistry and Continuous Processing in Sulfonyl Chloride Synthesis
Flow chemistry and continuous processing offer significant advantages for the synthesis of sulfonyl chlorides, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. rsc.orgresearchgate.netmdpi.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which are common in sulfonyl chloride synthesis. rsc.orgnih.gov
Optimization of Reaction Parameters in Continuous Systems
Continuous flow systems enable the precise optimization of reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to improved yields and selectivity. nih.govnih.gov For instance, in the synthesis of aryl sulfonyl chlorides, flow reactors allow for rapid screening of conditions to minimize the formation of byproducts. researchgate.net The ability to maintain stable temperatures in microreactors is crucial, as temperature fluctuations can lead to the formation of undesired products. nih.gov The use of continuous stirred-tank reactors (CSTRs) in series can also enhance conversion rates and spacetime yields compared to batch processes. mdpi.com
| Parameter | Effect on Sulfonyl Chloride Synthesis in Flow | Reference |
| Temperature | Influences reaction rate and selectivity; precise control prevents byproduct formation. | nih.gov |
| Residence Time | Determines reaction completion; optimization is key to maximizing throughput. | rsc.org |
| Stoichiometry | Precise control of reagent ratios improves yield and minimizes waste. | nih.gov |
| Mixing | Enhanced mixing in microreactors improves reaction efficiency and selectivity. | nih.gov |
Reactor Design and Process Automation
The design of the reactor is a critical aspect of continuous sulfonyl chloride synthesis. nih.gov Both plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs) have been successfully employed. mdpi.comnih.gov CSTRs, particularly when used in series, are effective for reactions involving gaseous byproducts and allow for safe handling of corrosive reagents like chlorosulfonic acid. mdpi.comresearchgate.net The choice of reactor material is also crucial to prevent corrosion. mdpi.com
Process automation is a key feature of modern continuous manufacturing, enabling consistent and reliable production. mdpi.comresearchgate.net Automated systems can monitor and control parameters such as pump flow rates and reactor fill levels in real-time, leading to significant improvements in process consistency and spacetime yield. mdpi.comresearchgate.net The integration of Process Analytical Technology (PAT) allows for in-line monitoring of the reaction progress, ensuring quality control throughout the synthesis. nih.gov
Influence of Aromatic Substitution Pattern on Synthetic Accessibility and Yields
Regioselective Considerations for Nitro and Methyl Group Placement
The synthesis of this compound requires precise control over the regiochemistry of the nitration and sulfonation steps. The two methyl groups at positions 2 and 6 are ortho-, para-directing and activating. However, the steric hindrance from the two flanking methyl groups will direct incoming electrophiles to the para position (position 4).
The nitration of 1,3-dimethylbenzene (m-xylene) is a key step in obtaining the required substitution pattern. The methyl groups direct the incoming nitro group to the ortho and para positions. Nitration of m-xylene (B151644) can lead to the formation of 2,4-dimethyl-1-nitrobenzene and 2,6-dimethyl-1-nitrobenzene. To obtain the desired 2,6-dimethyl-4-nitro substitution pattern, one would typically start with 2,6-dimethylaniline, perform the sulfonation, and then a Sandmeyer-type reaction to introduce the nitro group, or start with 1,3-dimethylbenzene, perform nitration, and then attempt the sulfonyl chloride formation. The regioselectivity of nitration can be influenced by reaction conditions, including the nitrating agent and solvent. nih.gov In some cases, dinitration can occur, and the regioselectivity of this process is also a critical consideration. nih.gov The presence of both activating methyl groups and a deactivating nitro group on the benzene (B151609) ring will ultimately influence the conditions required for the final chlorosulfonylation step. researchgate.net
Advanced Precursor Strategies for Sulfonyl Chloride Synthesis (e.g., S-alkylisothiourea salts)
To circumvent the use of odorous and often toxic thiols, advanced precursor strategies have been developed for the synthesis of sulfonyl chlorides. One of the most prominent methods involves the use of S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org These salts are odorless, crystalline solids that are easily prepared from readily available and inexpensive starting materials such as alkyl halides and thiourea. organic-chemistry.orgresearchgate.net
| Precursor | Reagents for Conversion to Sulfonyl Chloride | Advantages | Reference |
| S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS), HCl | Odorless, stable solids; mild conditions; environmentally friendly; recyclable byproduct. | organic-chemistry.orgresearchgate.net |
| Thiols | Chlorine gas, Oxidizing agents | Direct route | researchgate.net |
| Aryldiazonium salts | SO2, CuCl2 (Meerwein reaction) | Utilizes readily available anilines | acs.orgnih.gov |
Investigations into the Reactivity and Mechanistic Pathways of 2,6 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride
Electrophilic Aromatic Substitution Reactions on the 2,6-Dimethyl-4-nitrobenzene Moiety
Beyond the reactivity at the sulfonyl group, the aromatic ring of 2,6-dimethyl-4-nitrobenzene-1-sulfonyl chloride can potentially undergo electrophilic aromatic substitution (EAS). In an EAS reaction, an electrophile attacks the π-electron system of the benzene (B151609) ring, ultimately replacing a hydrogen atom. libretexts.orgmsu.edu The feasibility and regioselectivity of such a reaction are profoundly influenced by the substituents already present on the ring. The ring in this molecule is substituted with two activating groups (the methyl groups) and two deactivating groups (the nitro and sulfonyl chloride groups). libretexts.orgunizin.org
The position of any new substituent introduced via EAS is determined by the cumulative directing effects of the existing groups. These effects are classified based on how they influence the stability of the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. quora.com
Methyl Groups (-CH₃): Alkyl groups are activating and are ortho, para-directors. libretexts.orglibretexts.org They donate electron density to the ring through an inductive effect, stabilizing the positive charge of the sigma complex, particularly when the charge is located on the carbon bearing the substituent.
Nitro Group (-NO₂): The nitro group is strongly deactivating and a meta-director. libretexts.orgquora.com It is a powerful electron-withdrawing group through both resonance and inductive effects, which destabilizes the sigma complex. Attack at the meta position avoids placing the positive charge of the intermediate directly adjacent to the positively charged nitrogen atom of the nitro group. quora.com
Sulfonyl Chloride Group (-SO₂Cl): Similar to the nitro group, the sulfonyl chloride group is strongly deactivating and a meta-director due to its potent electron-withdrawing nature.
In this compound, the available positions for substitution are C3 and C5. The directing effects of the four substituents converge on these two positions. The methyl groups at C2 and C6 direct ortho and para to themselves, which corresponds to positions C3 and C5. The sulfonyl chloride group at C1 directs meta to itself, which are also positions C3 and C5. The nitro group at C4 directs meta to itself, which are the already-substituted C2 and C6 positions, thus it does not favor the open C3 and C5 positions but strongly disfavors attack ortho or para to itself.
Despite the consensus in directing effects, the presence of two powerful deactivating groups (-NO₂ and -SO₂Cl) makes the aromatic ring extremely electron-deficient. Consequently, electrophilic aromatic substitution on this substrate would be very difficult to achieve and would require harsh reaction conditions. msu.edu
| Substituent (Position) | Electronic Effect | Directing Influence | Favored Positions for EAS |
|---|---|---|---|
| -SO₂Cl (C1) | Strongly Deactivating | meta | C3, C5 |
| -CH₃ (C2) | Activating | ortho, para | C3 (ortho), C6 (ortho), C5 (para) |
| -NO₂ (C4) | Strongly Deactivating | meta | C3, C5 (relative to C4) |
| -CH₃ (C6) | Activating | ortho, para | C5 (ortho), C2 (ortho), C3 (para) |
Activation and Deactivation of the Aromatic Ring
The reactivity of the aromatic ring in this compound is intricately governed by the electronic effects of its substituents: the two methyl groups, the nitro group, and the sulfonyl chloride group. These groups collectively influence the electron density of the benzene ring, thereby determining its susceptibility to electrophilic aromatic substitution (EAS) and other reactions.
Deactivating Groups:
Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). researchgate.netquora.com The nitrogen atom of the nitro group bears a formal positive charge, which strongly attracts the electron density of the ring. minia.edu.eg This withdrawal of electrons is most pronounced at the ortho and para positions, making the meta position relatively less deactivated and thus the preferred site for electrophilic attack. vedantu.com The presence of the nitro group significantly reduces the ring's nucleophilicity, making reactions like nitration millions of times slower compared to benzene. libretexts.org
Sulfonyl Chloride Group (-SO₂Cl): The sulfonyl chloride group is also a deactivating group. It exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen and chlorine atoms. acs.org Furthermore, it can participate in resonance, pulling electron density out of the ring, which contributes to its deactivating nature. masterorganicchemistry.com This group also directs incoming electrophiles to the meta position.
Activating Groups:
Methyl Groups (-CH₃): In contrast to the deactivating groups, the two methyl groups at the 2 and 6 positions are activating groups. They donate electron density to the aromatic ring primarily through an inductive effect (+I). chemedx.orgyoutube.com This is because sp³-hybridized carbon atoms of the methyl groups are less electronegative than the sp²-hybridized carbon atoms of the benzene ring. libretexts.org This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles. masterorganicchemistry.com Methyl groups are ortho, para-directors.
Reductive Transformations of the Nitro Group in this compound
The nitro group in this compound is susceptible to a variety of reductive transformations. These reactions are fundamental in synthetic chemistry as they provide a pathway to introduce an amino group onto the aromatic ring, which can then be further functionalized.
Generation of Amine Intermediates
The reduction of the nitro group to an amine is a common and well-established transformation. This can be achieved using a range of reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also frequently employed.
The reduction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine product is formed. The specific conditions of the reaction, such as the choice of reducing agent, solvent, and temperature, can be optimized to achieve high yields of the desired amine, 2,6-dimethyl-4-aminobenzene-1-sulfonyl chloride.
Impact on Overall Compound Reactivity
This transformation from a strongly deactivated ring to a strongly activated ring dramatically increases its susceptibility to electrophilic aromatic substitution. The resulting 2,6-dimethyl-4-aminobenzene-1-sulfonyl chloride would be expected to undergo electrophilic substitution reactions much more readily than its nitro-substituted precursor. The amino group is an ortho, para-director, meaning that incoming electrophiles will be directed to the positions ortho and para to the amino group. In this specific molecule, the positions ortho to the amino group are already occupied by the methyl groups. Therefore, electrophilic substitution would be strongly directed to the position para to the amino group, which is the position bearing the sulfonyl chloride group. This could potentially lead to ipso-substitution, where the sulfonyl chloride group is replaced by the incoming electrophile, or to reactions involving the sulfonyl chloride moiety itself, influenced by the increased electron density of the ring.
Radical Reactions Involving Sulfonyl Chlorides
Sulfonyl chlorides can participate in radical reactions, typically initiated by light, heat, or a radical initiator. The sulfur-chlorine bond in the sulfonyl chloride group is relatively weak and can undergo homolytic cleavage to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•).
These sulfonyl radicals are key intermediates in a variety of transformations. For instance, in the presence of alkenes, they can initiate radical addition reactions. The sulfonyl radical adds to the double bond, forming a carbon-centered radical, which can then propagate a chain reaction. Another important radical reaction involving sulfonyl chlorides is the Reed reaction, which is the sulfochlorination of alkanes. This reaction is typically carried out under UV light and involves the reaction of an alkane with sulfur dioxide and chlorine.
While specific studies on radical reactions of this compound are not extensively documented, it is expected to undergo similar radical chemistry. The presence of the deactivating nitro group and the steric hindrance from the ortho-methyl groups might influence the rate and selectivity of these radical reactions. The sulfonyl radical generated from this compound would be a substituted benzenesulfonyl radical, and its subsequent reactions would be influenced by the electronic and steric environment of the aromatic ring.
Comparative Reactivity Studies with Other Sulfonyl Halides (e.g., Sulfonyl Fluorides)
The reactivity of sulfonyl halides (R-SO₂X) is significantly influenced by the nature of the halogen atom (X). In general, the reactivity follows the order: I > Br > Cl > F. This trend is primarily attributed to the strength of the sulfur-halogen bond, which increases from iodine to fluorine.
Sulfonyl chlorides are generally more reactive than sulfonyl fluorides. The S-Cl bond is weaker and more easily cleaved than the S-F bond. This difference in reactivity is evident in their reactions with nucleophiles. Sulfonyl chlorides readily react with a wide range of nucleophiles, such as alcohols, amines, and water, to form sulfonates, sulfonamides, and sulfonic acids, respectively. Sulfonyl fluorides, on the other hand, are often more stable and less reactive towards nucleophilic attack. This lower reactivity can be advantageous in certain applications where a more robust and less moisture-sensitive reagent is required.
In the context of this compound, the corresponding sulfonyl fluoride (B91410) would be expected to be less reactive. This difference in reactivity could be exploited in synthetic strategies where selective reaction at another functional group is desired without affecting the sulfonyl halide moiety. Crystallographic studies have shown that the intermolecular interactions of sulfonyl chlorides and sulfonyl fluorides can also differ, which may influence their solid-state reactivity and physical properties. nih.gov
Kinetic and Thermodynamic Studies of Key Transformations
Kinetic and thermodynamic studies provide valuable insights into the mechanisms and feasibility of chemical reactions. For the key transformations of this compound, such studies would elucidate the factors that control the reaction rates and product distributions.
For electrophilic aromatic substitution reactions, kinetic studies would quantify the deactivating effects of the nitro and sulfonyl chloride groups and the activating effects of the methyl groups. By comparing the reaction rates with those of related compounds, the relative contributions of inductive and resonance effects, as well as steric hindrance, could be determined.
For the reduction of the nitro group, kinetic studies could be used to optimize the reaction conditions and to understand the mechanism of the reduction process. The rate of reduction would likely be influenced by the choice of reducing agent, catalyst, solvent, and temperature.
Thermodynamic studies would provide information on the relative stabilities of the reactants, intermediates, and products. For example, the equilibrium position of a reversible reaction could be predicted from the change in Gibbs free energy (ΔG). For irreversible reactions, thermodynamic data can help to understand the driving force of the reaction.
While specific kinetic and thermodynamic data for this compound may not be readily available, the principles of physical organic chemistry can be applied to predict its reactivity and to design experiments to measure these important parameters.
Elucidation of Reaction Mechanisms (e.g., SN2-S, Addition-Elimination)
The reactivity of this compound in nucleophilic substitution reactions is governed by the mechanistic pathway at the tetracoordinate sulfur center. The elucidation of these pathways is critical for understanding and predicting the compound's chemical behavior. Two primary mechanisms are generally considered for nucleophilic substitution on sulfonyl sulfur: the concerted bimolecular nucleophilic substitution (S_N2-S) and the stepwise addition-elimination (A-E) mechanism.
For most arenesulfonyl chlorides, the dominant pathway is a concerted S_N2-type mechanism. nih.gov This is a single-step process where the nucleophile attacks the electrophilic sulfur atom, and the leaving group (chloride) departs simultaneously through a single transition state.
DFT (Density Functional Theory) studies on the identity chloride exchange reaction in various arenesulfonyl chlorides have revealed that the reaction proceeds via a single transition state, which is characteristic of an S_N2 mechanism. mdpi.com A counterintuitive finding from these studies is the enhanced reactivity of sulfonyl chlorides that are substituted with alkyl groups at the ortho positions. mdpi.com While steric hindrance from ortho-substituents would typically be expected to slow down an S_N2 reaction, compounds like this compound exhibit accelerated substitution rates. This acceleration is attributed to the unique, sterically congested, and rigid structure imposed by the two ortho-methyl groups. mdpi.com This congestion in the ground state raises its energy, thereby lowering the activation energy barrier to the transition state. The presence of the electron-withdrawing nitro group at the para-position further increases the electrophilicity of the sulfonyl sulfur, which is expected to accelerate nucleophilic attack. mdpi.com
The alternative pathway, the addition-elimination mechanism, involves a two-step process. In the first step, the nucleophile adds to the sulfonyl group, forming a trigonal bipyramidal, pentacoordinate intermediate known as a sulfurane. In the second step, the leaving group is expelled to restore the tetracoordinate sulfur center. While this mechanism is plausible, it is generally considered less favorable for sulfonyl chlorides compared to analogs with better leaving groups, such as sulfonyl fluorides. mdpi.com Studies have indicated that the fluoride exchange reaction in benzenesulfonyl fluoride proceeds via the addition-elimination pathway, highlighting the influence of the leaving group on the operative mechanism. mdpi.com
The collected evidence strongly suggests that this compound predominantly reacts via a concerted S_N2-S pathway. The structural constraints imposed by the ortho-methyl groups, rather than hindering the reaction, create a high-energy ground state that facilitates a rapid S_N2-S displacement.
| Feature | SN2-S Mechanism | Addition-Elimination (A-E) Mechanism |
|---|---|---|
| Number of Steps | One (Concerted) | Two (Stepwise) |
| Intermediate | None (only a transition state) | Pentacoordinate sulfurane intermediate |
| Stereochemistry | Inversion of configuration at sulfur | Retention or inversion possible |
| Leaving Group Effect | Favored by good leaving groups (e.g., Cl-) | Strongly favored by highly electronegative groups that can stabilize the intermediate (e.g., F-) mdpi.com |
| Ortho-Substituent Effect | Accelerated rate due to ground-state steric compression mdpi.com | Steric hindrance may disfavor the formation of the crowded intermediate |
| Prevalence for Sulfonyl Chlorides | Generally the dominant pathway for arenesulfonyl chlorides nih.govmdpi.com | Less common for chlorides; more relevant for fluorides mdpi.com |
Advanced Applications of 2,6 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride in Contemporary Organic Synthesis Research
Utilization as a Versatile Sulfonylating Reagent
Sulfonylation is a fundamental transformation in organic chemistry, enabling the formation of sulfonamides and sulfonate esters, which are key functional groups in many biologically active molecules and functional materials. While a plethora of sulfonylating agents are available, the choice of reagent is often dictated by the specific requirements of the synthesis, such as steric hindrance, reactivity, and the stability of the resulting product.
The synthesis of complex organic molecules often necessitates the use of reagents that offer high selectivity and are tolerant of a wide range of functional groups. While specific documented examples detailing the use of 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride in the total synthesis of complex natural products are not widely available in peer-reviewed literature, the structural characteristics of this reagent suggest its potential utility in such endeavors. The steric hindrance provided by the two ortho-methyl groups can be advantageous in reactions where selective sulfonylation of a less hindered nucleophile is desired in the presence of more sterically accessible, yet less reactive, functional groups. This controlled reactivity is a crucial aspect in the late-stage functionalization of complex intermediates.
The general reactivity of sulfonyl chlorides involves the nucleophilic attack of an amine or alcohol on the electrophilic sulfur atom, leading to the formation of a sulfonamide or sulfonate ester, respectively. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reactant Type | Product | General Conditions |
| Primary/Secondary Amine | Sulfonamide | Base (e.g., triethylamine, pyridine), Aprotic Solvent (e.g., CH₂Cl₂, THF) |
| Alcohol/Phenol (B47542) | Sulfonate Ester | Base (e.g., triethylamine, pyridine), Aprotic Solvent (e.g., CH₂Cl₂, THF) |
This interactive table outlines the general sulfonylation reactions. Specific conditions for this compound would require experimental validation.
Sulfur-containing heterocycles are a critical class of compounds in medicinal chemistry and materials science. The synthesis of these ring systems can sometimes involve intramolecular cyclization reactions where a sulfonyl group plays a key role. Although specific literature examples employing this compound for the direct synthesis of sulfur-containing heterocycles are scarce, its role as a sulfonylating agent provides a pathway to precursors for such cyclizations. For instance, the sulfonylation of a bifunctional molecule containing both an amine and a nucleophilic group capable of ring closure could be a key step. The resulting sulfonamide could then undergo an intramolecular reaction to form a heterocyclic structure. The steric bulk of the 2,6-dimethylphenyl group might influence the conformational preferences of the intermediate, potentially impacting the stereochemical outcome of the cyclization.
Role in Protecting Group Strategies in Research Settings
Protecting groups are indispensable tools in multi-step organic synthesis, allowing for the selective masking of reactive functional groups. Sulfonyl groups, particularly those derived from nitro-substituted benzenesulfonyl chlorides, are well-established protecting groups for amines.
The protection of amines as sulfonamides is a common strategy due to the stability of the resulting functional group to a wide range of reaction conditions. The 2,6-dimethyl-4-nitrobenzenesulfonyl group offers potential advantages in the context of orthogonal protection schemes. Orthogonal protection allows for the selective deprotection of one protecting group in the presence of others, which is crucial for the synthesis of complex molecules with multiple functional groups.
The stability of the sulfonamide bond formed from this compound is expected to be robust. The deprotection of nitrobenzenesulfonamides is typically achieved under mild reductive conditions that cleave the sulfur-nitrogen bond, often facilitated by a thiol and a base. The steric hindrance from the methyl groups in the 2,6-dimethyl-4-nitrobenzenesulfonyl group could potentially influence the rate of both the protection and deprotection steps, offering a handle for tuning its reactivity relative to other sulfonyl protecting groups.
Table of Common Sulfonyl Protecting Groups and Their Deprotection Conditions:
| Protecting Group | Abbreviation | Typical Deprotection Conditions |
| p-Toluenesulfonyl | Ts | Strong acid (HBr/AcOH), Na/NH₃ |
| 2-Nitrobenzenesulfonyl | Nosyl | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃) |
| 4-Nitrobenzenesulfonyl | Nosyl | Thiol (e.g., thiophenol) and base (e.g., K₂CO₃) |
This interactive table provides a comparison of common sulfonyl protecting groups. The specific deprotection conditions for the 2,6-dimethyl-4-nitrobenzenesulfonyl group would need to be experimentally determined but are anticipated to be similar to other nitro-substituted analogs.
Alcohols can be converted to sulfonate esters through reaction with a sulfonyl chloride. Sulfonates are excellent leaving groups in nucleophilic substitution and elimination reactions. The O-sulfonylation of alcohols with this compound would produce the corresponding 2,6-dimethyl-4-nitrobenzenesulfonate esters. The steric bulk of this sulfonylating agent might lead to selective sulfonylation of primary alcohols over more hindered secondary or tertiary alcohols. This selectivity would be a valuable tool in the synthesis of polyhydroxylated compounds. The resulting sulfonate ester, being a good leaving group, can then be displaced by a variety of nucleophiles to introduce new functional groups.
Precursor for Reactive Intermediates and Building Blocks
Beyond its direct use as a sulfonylating agent, this compound can serve as a precursor for the generation of reactive intermediates. For instance, under specific conditions, sulfonyl chlorides can be precursors to sulfonyl radicals or sulfenes. These highly reactive species can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. While the generation of such intermediates from this compound is not extensively documented, the fundamental chemistry of sulfonyl chlorides suggests this possibility. The substitution pattern on the aromatic ring would undoubtedly influence the stability and reactivity of any such intermediate.
Furthermore, the sulfonamide and sulfonate ester products derived from this reagent can be considered as versatile building blocks themselves. The 2,6-dimethyl-4-nitrophenylsulfonyl group can be further modified, for example, by reduction of the nitro group to an amine, which can then be used in subsequent transformations, thereby expanding the synthetic utility of the initial sulfonylation product.
Generation of Sulfenes and Sulfonyl Radicals
While direct studies detailing the generation of sulfenes and sulfonyl radicals specifically from this compound are not extensively documented in publicly available research, the general reactivity of arylsulfonyl chlorides provides a strong basis for its potential in these transformations.
Sulfenes : These highly reactive intermediates (R₂C=SO₂) are typically generated by the dehydrohalogenation of sulfonyl chlorides bearing an α-hydrogen using a base. Although the subject compound lacks α-hydrogens on its aromatic ring, its derivatives could be designed to produce sulfenes. The steric hindrance from the two ortho-methyl groups could influence the stability and reactivity of any resulting sulfene (B1252967) intermediate.
Sulfonyl Radicals : Arylsulfonyl chlorides are well-established precursors for sulfonyl radicals (RSO₂•) through processes such as single-electron transfer (SET) reduction, often initiated by transition metals or photoredox catalysis. These radicals are valuable for initiating radical cascades and for the formation of C-S bonds. The this compound, with its electron-withdrawing nitro group, would be expected to readily form a sulfonyl radical under appropriate reductive conditions. This radical could then participate in various addition and coupling reactions.
| Intermediate | Generation Method from Sulfonyl Chloride | Potential Role of this compound |
| Sulfene | Base-induced elimination of HCl from a sulfonyl chloride with α-hydrogens. | Could be a precursor if the sulfonyl group is attached to an appropriate alkyl chain. |
| Sulfonyl Radical | Single-electron transfer (SET) from a metal catalyst or photoredox catalyst. | Expected to be a viable precursor for the corresponding sulfonyl radical for use in radical-mediated C-S bond formation. |
Contributions to Catalysis and Ligand Design Research
The rigid and sterically defined structure of the 2,6-dimethyl-4-nitrophenylsulfonyl group makes it a valuable component in the design of specialized ligands and catalysts.
A significant application of sterically hindered sulfonyl chlorides is in the synthesis of atropisomeric, N-C axially chiral sulfonamides. nih.gov Research has shown that reacting 2,6-disubstituted anilines with arylsulfonyl chlorides, such as 4-nitrobenzenesulfonyl chloride, can produce sulfonamides where rotation around the N-Aryl bond is restricted. mdpi.com This creates a stable chiral axis. The two ortho-methyl groups on this compound would contribute to the steric barrier necessary to lock the conformation and enable the isolation of stable atropisomers. These chiral sulfonamides can then be employed as ligands in asymmetric catalysis, where their defined three-dimensional structure can effectively control the stereochemical outcome of a reaction.
While direct organocatalytic applications of this compound itself are not widely reported, its derivatives, particularly chiral sulfonamides, have potential in this field. The sulfonamide moiety can act as a hydrogen-bond donor, a key interaction in many organocatalytic cycles. By incorporating the bulky 2,6-dimethyl-4-nitrophenylsulfonyl group into a catalyst scaffold, researchers can create a sterically demanding environment around the catalytic site, potentially leading to high levels of enantioselectivity in reactions such as Michael additions or aldol (B89426) reactions.
Integration into Polymer Chemistry Research (as initiators or monomers)
The reactivity of the sulfonyl chloride group allows for its integration into polymer science, primarily as an initiator for controlled radical polymerization. While specific studies on this compound are limited, its behavior can be inferred from similar compounds like p-toluenesulfonyl chloride. cmu.edu
Use of this compound as a monomer is less common. However, it could potentially be functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group) to be incorporated as a monomer in copolymerization, thereby introducing the sulfonamide functionality into the polymer side chains.
Supramolecular Chemistry Research Applications (e.g., building blocks for non-covalent interactions)
The distinct functional groups within this compound—the electron-deficient aromatic ring, the nitro group, and the sulfonyl group—make it a candidate for designing molecules for supramolecular chemistry. Although specific research on this compound as a supramolecular building block is not prominent, its features suggest potential roles.
The nitro and sulfonyl groups are excellent hydrogen bond acceptors, allowing molecules derived from this sulfonyl chloride to participate in hydrogen-bonding networks. Furthermore, the electron-deficient nature of the nitrated benzene (B151609) ring makes it a candidate for forming π-π stacking interactions with electron-rich aromatic systems. These non-covalent interactions are fundamental to the construction of complex, self-assembling supramolecular architectures such as gels, liquid crystals, or molecular cages.
Theoretical and Computational Chemistry Investigations of 2,6 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride
Molecular Structure and Conformation Analysis
The three-dimensional structure and conformational flexibility of 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride are key determinants of its physical and chemical properties. Computational analysis allows for a detailed exploration of its geometry and the energy associated with different spatial arrangements.
Quantum chemical calculations are powerful tools for determining the optimized geometric parameters of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to predict molecular structures with high accuracy. openaccesspub.org For aromatic sulfonyl chlorides and related nitrobenzene (B124822) compounds, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31+G(d,p) or 6-311++G(d,p), have been shown to provide reliable results for optimized bond lengths, bond angles, and dihedral angles. globalresearchonline.net
These theoretical calculations typically model the molecule in an isolated, gaseous state. globalresearchonline.net Consequently, the computed bond lengths and angles may show slight deviations from experimental data obtained from solid-state methods like X-ray crystallography, which are influenced by intermolecular forces within the crystal lattice. globalresearchonline.net The calculations for this compound would precisely define the geometry of the benzene (B151609) ring, the orientation of the two methyl groups, the nitro group, and the sulfonyl chloride moiety.
The presence of single bonds, such as the C-S bond linking the sulfonyl chloride group to the benzene ring and the S-Cl bond, allows for rotational freedom, giving rise to various conformers. Conformational analysis involves mapping the potential energy surface of the molecule as a function of these rotational degrees of freedom to identify stable conformations (local minima) and the transition states connecting them.
Energy minimization calculations are performed to locate the lowest energy conformation, which represents the most stable and probable structure of the molecule under given conditions. For this compound, the steric hindrance caused by the two ortho-positioned methyl groups significantly influences the rotational barrier around the C-S bond, thereby affecting the orientation of the sulfonyl chloride group relative to the aromatic ring. Identifying this minimum energy structure is fundamental for subsequent analyses of the molecule's electronic properties and reactivity.
Electronic Structure and Reactivity Descriptors
The arrangement of electrons within a molecule governs its reactivity. Computational methods provide a suite of descriptors that help in understanding and predicting where and how a molecule is likely to react.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential. youtube.comrsc.org The LUMO is the innermost empty orbital, which can accept electrons, and its energy is related to the electron affinity. youtube.comrsc.org
In molecules analogous to this compound, such as 2,4,6-trimethylbenzene sulphonyl chloride, the HOMO is typically delocalized over the aromatic ring, while the LUMO is often centered on the sulfonyl chloride group. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on sulfonyl chloride-appended molecules have utilized HOMO-LUMO analysis to understand stability and charge transfer. researchgate.net
Table 1: Illustrative FMO Properties for this compound Note: These values are representative and based on calculations for analogous compounds.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -7.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -2.1 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.4 | Indicator of chemical reactivity and kinetic stability. |
The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution on the molecular surface. It helps in identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack.
For this compound, an EPS map would reveal regions of negative electrostatic potential (typically colored red) around the highly electronegative oxygen atoms of the sulfonyl and nitro groups. These sites are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites prone to nucleophilic interaction. globalresearchonline.netresearchgate.net The sulfur atom of the sulfonyl chloride group, being bonded to three highly electronegative atoms (two oxygens and one chlorine), would be a significant electrophilic center, making it the primary site for nucleophilic attack.
These studies demonstrate that the reactivity and biological activity of such compounds are often linearly correlated with electronic and steric parameters. nih.gov For instance, in a series of benzenesulfonamide (B165840) fluoroquinolone analogues, small electron-donor groups were found to increase antibacterial activity. nih.gov 3D-QSAR studies on aromatic sulfonamide inhibitors, using techniques like Comparative Molecular Field Analysis (CoMFA), have successfully created predictive models based on the steric and electrostatic fields of the molecules. nih.gov The results from these QSAR models on analogue systems suggest that the electronic effects of the nitro group (strongly electron-withdrawing) and the methyl groups (weakly electron-donating), combined with the steric hindrance they impose, would be critical descriptors in any QSAR model developed for derivatives of this compound. qub.ac.uk Such models are instrumental in designing novel compounds with tailored reactivity or activity profiles. nih.gov
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a cornerstone of computational chemistry, enabling the mapping of the potential energy surface for a chemical reaction. This process involves identifying the lowest energy path that connects reactants to products, which proceeds through a high-energy transition state. The characterization of this transition state is crucial for understanding the reaction mechanism and kinetics.
The reactions of arylsulfonyl chlorides, including this compound, with nucleophiles are generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. Computational studies on related arylsulfonyl chlorides suggest that the mechanism can be complex, potentially involving either a concerted process or a stepwise pathway with the formation of an intermediate.
For instance, in the case of nucleophilic substitution at the sulfonyl sulfur, a key mechanistic question is whether the reaction proceeds via an associative or dissociative pathway. In an associative mechanism, the nucleophile attacks the sulfur atom, forming a pentacoordinate intermediate or transition state. In contrast, a dissociative mechanism would involve the initial cleavage of the sulfur-chlorine bond.
Computational modeling, often employing Density Functional Theory (DFT), can be used to calculate the energies of the reactants, products, and any intermediates or transition states. By comparing the energies of different possible pathways, the most favorable reaction mechanism can be determined. For this compound, the presence of two ortho-methyl groups introduces significant steric strain in the tetrahedral ground state of the sulfonyl chloride. Computational studies on similar ortho-alkyl substituted arenesulfonyl chlorides have shown that this steric strain is partially released upon moving to a more open trigonal bipyramidal transition state or intermediate. mdpi.com This release of ground-state strain can lead to an acceleration of the reaction rate compared to less sterically hindered analogues. mdpi.com
Furthermore, the electron-withdrawing nitro group at the para-position is expected to make the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack. Computational models can quantify this electronic effect on the reaction barrier. The nature of the transition state, including the extent of bond formation and bond breaking, is influenced by the substituents on the benzene ring. researchgate.net For example, as the electron-withdrawing character of the substituent increases, the order of the S-Cl bond in the transition state is expected to decrease. researchgate.net
A primary goal of reaction pathway modeling is the prediction of activation energies (Ea) and, subsequently, reaction rate constants (k). The activation energy is the energy difference between the reactants and the transition state and represents the energy barrier that must be overcome for the reaction to occur. Transition State Theory (TST) provides a framework for relating the properties of the transition state to the reaction rate constant. wikipedia.org
The Eyring equation, derived from TST, is commonly used to calculate rate constants from the Gibbs free energy of activation (ΔG‡). wikipedia.org Computational methods can provide accurate estimates of ΔG‡ by calculating the electronic energies and vibrational frequencies of the reactants and the transition state.
The predicted activation energies and rate constants can then be compared with experimental data, if available, to validate the computational model. These theoretical predictions can also guide experimental work by suggesting which reaction conditions might be most effective.
| Computational Parameter | Significance in Reaction Pathway Modeling | Relevance to this compound |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Determines the rate of nucleophilic substitution at the sulfonyl center. |
| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state. | Used in the Eyring equation to calculate the theoretical rate constant. |
| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | For this compound, it is expected to be a trigonal bipyramidal structure. mdpi.com |
| Imaginary Frequency | A vibrational mode with a negative frequency, confirming a true transition state. | Its presence in the calculated vibrational spectra of the transition state validates the located structure. |
Prediction of Spectroscopic Parameters to Aid Research (e.g., NMR, IR, MS)
Computational chemistry is not only used to study reaction mechanisms but also to predict various spectroscopic properties of molecules. These predictions can be invaluable in identifying and characterizing compounds, as well as in interpreting experimental spectra.
For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Mass Spectrometry (MS) fragmentation patterns.
NMR Spectroscopy: By calculating the magnetic shielding tensors of the different nuclei (e.g., ¹H, ¹³C) in the molecule, it is possible to predict the NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the compound.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption bands observed in an IR spectrum. This can help in identifying the presence of specific functional groups, such as the sulfonyl chloride (-SO₂Cl) and nitro (-NO₂) groups.
Mass Spectrometry: While predicting a full mass spectrum is complex, computational methods can provide information relevant to mass spectrometry. For instance, the monoisotopic mass of this compound is 248.98625 Da. uni.lu Additionally, predicted collision cross-section (CCS) values for different adducts of the molecule can be calculated. The CCS is a measure of the ion's size and shape in the gas phase and is a useful parameter in ion mobility-mass spectrometry.
The following table summarizes the predicted collision cross-section values for various adducts of this compound:
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 249.99353 | 146.0 |
| [M+Na]⁺ | 271.97547 | 155.8 |
| [M-H]⁻ | 247.97897 | 150.8 |
| [M+NH₄]⁺ | 267.02007 | 164.2 |
| [M+K]⁺ | 287.94941 | 148.0 |
| [M+H-H₂O]⁺ | 231.98351 | 146.5 |
| [M+HCOO]⁻ | 293.98445 | 161.2 |
| [M+CH₃COO]⁻ | 308.00010 | 183.1 |
| [M+Na-2H]⁻ | 269.96092 | 151.5 |
| [M]⁺ | 248.98570 | 149.9 |
| [M]⁻ | 248.98680 | 149.9 |
Data sourced from PubChemLite uni.lu
Solvent Effects in Computational Models and Their Impact on Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can account for solvent effects in two primary ways: through explicit solvent models, where individual solvent molecules are included in the calculation, or through implicit solvent models (also known as continuum models), where the solvent is treated as a continuous medium with a specific dielectric constant.
For reactions involving charged or highly polar species, such as the nucleophilic substitution at a sulfonyl chloride, solvent effects are particularly important. The solvent can stabilize the reactants, transition state, and products to different extents, thereby altering the activation energy of the reaction.
In the case of the solvolysis of related acid chlorides, such as 2,6-dimethylbenzoyl chloride, studies in aqueous binary mixtures have shown that the solvent composition significantly affects the reaction rate. rsc.org For this compound, a polar solvent would be expected to stabilize the polar transition state of the nucleophilic substitution reaction, potentially leading to an increased reaction rate compared to a nonpolar solvent.
Research on Synthetic Derivatives and Analogues of 2,6 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride
Systematic Variation of Aromatic Substituents and Their Electronic/Steric Effects
The electronic and steric landscape of the aromatic ring in 2,6-dimethyl-4-nitrobenzene-1-sulfonyl chloride plays a crucial role in determining its chemical behavior. Researchers have systematically altered the nitro and methyl groups to probe these effects, leading to the synthesis of a range of analogues with distinct reactivity profiles.
The potent electron-withdrawing nature of the nitro group at the para-position significantly influences the electrophilicity of the sulfonyl chloride moiety. To investigate this electronic effect, analogues with alternative substituents at the 4-position have been synthesized and their reactivity studied.
Amino Analogues: The reduction of the nitro group to an amino group (-NH2) creates a powerful electron-donating substituent. The synthesis of 4-amino-2,6-dimethylbenzene-1-sulfonyl chloride can be achieved through standard reduction methods, such as catalytic hydrogenation or using reducing agents like iron in acidic media. The resulting amino-substituted sulfonyl chloride exhibits markedly different reactivity. The electron-donating amino group decreases the electrophilicity of the sulfur atom in the sulfonyl chloride, making it less reactive towards nucleophiles compared to its nitro-substituted counterpart. The hydrolysis of 4-aminobenzenesulfonyl chloride, for instance, shows a complex pH-rate profile, indicating that the amino group can act as an internal nucleophile, a reaction pathway not available to the nitro analogue.
Cyano Analogues: The cyano group (-CN) is another strong electron-withdrawing group, comparable in effect to the nitro group. The synthesis of 4-cyano-2,6-dimethylbenzene-1-sulfonyl chloride can be approached through methods like the Sandmeyer reaction, starting from the corresponding 4-amino-2,6-dimethylbenzonitrile. The reactivity of the resulting 4-cyano-substituted sulfonyl chloride is expected to be similar to that of the nitro analogue due to the comparable electron-withdrawing strength of the cyano group, making it a highly reactive electrophile.
Halo Analogues: Halogens (F, Cl, Br, I) offer a spectrum of electronic effects, being inductively electron-withdrawing but capable of resonance electron donation. The synthesis of 4-halo-2,6-dimethylbenzene-1-sulfonyl chlorides can be accomplished via diazotization of 4-amino-2,6-dimethylbenzene-1-sulfonyl chloride followed by a Sandmeyer-type reaction with the appropriate copper(I) halide. The reactivity of these halo-analogues is influenced by the specific halogen. For example, the more electronegative fluorine atom would exert a stronger inductive electron-withdrawing effect compared to iodine, thus enhancing the reactivity of the sulfonyl chloride.
| Substituent at 4-position | Electronic Effect | Expected Relative Reactivity towards Nucleophiles |
|---|---|---|
| -NO₂ | Strongly Electron-Withdrawing | High |
| -CN | Strongly Electron-Withdrawing | High |
| -Cl | Electron-Withdrawing (Inductive) | Moderate to High |
| -NH₂ | Strongly Electron-Donating | Low |
The two methyl groups at the ortho-positions (2 and 6) to the sulfonyl chloride group in the parent compound exert a significant steric effect, shielding the electrophilic sulfur atom from nucleophilic attack. To understand the magnitude of this steric hindrance, positional isomers with methyl groups at different locations on the aromatic ring have been investigated.
2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride: In this isomer, one of the sterically hindering ortho-methyl groups is moved to the meta-position. This relocation is expected to reduce the steric hindrance around the sulfonyl chloride group, potentially leading to an increased rate of reaction with nucleophiles compared to the 2,6-dimethyl isomer.
3,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride: This isomer lacks any ortho-substituents, removing the primary source of steric hindrance present in the 2,6-dimethyl analogue. Consequently, the sulfonyl chloride group is much more accessible to incoming nucleophiles. The reactivity of this isomer is anticipated to be significantly higher than that of the 2,6-dimethyl counterpart, assuming similar electronic effects from the nitro and methyl groups.
Research has shown that ortho-alkyl groups can, counterintuitively, accelerate nucleophilic substitution at the sulfonyl sulfur in some cases. This "positive steric effect" is attributed to changes in the transition state geometry. However, for reactions with sterically demanding nucleophiles, the traditional understanding of steric hindrance leading to decreased reactivity generally holds true. The rates of reaction of substituted benzenesulfonyl chlorides with anilines, for example, are retarded by ortho-methyl substituents in the aniline (B41778), highlighting the importance of steric factors.
| Isomer | Position of Methyl Groups | Expected Steric Hindrance at Sulfonyl Group | Expected Relative Reactivity |
|---|---|---|---|
| This compound | ortho, ortho | High | Low |
| 2,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride | ortho, meta | Moderate | Intermediate |
| 3,5-Dimethyl-4-nitrobenzene-1-sulfonyl chloride | meta, meta | Low | High |
Exploration of Alternative Sulfonyl Halides and Related Sulfur Compounds
The reactivity of the sulfonyl group can also be tuned by replacing the chlorine atom with other halogens or by modifying the oxidation state of the sulfur atom.
Sulfonyl Fluorides: The corresponding sulfonyl fluoride (B91410), 2,6-dimethyl-4-nitrobenzene-1-sulfonyl fluoride, can be synthesized from the sulfonyl chloride by reaction with a fluoride source, such as potassium fluoride. Sulfonyl fluorides are generally more stable and less reactive than sulfonyl chlorides towards hydrolysis but are still effective reagents for sulfonylation reactions, particularly in the context of "click chemistry" (SuFEx).
Sulfinyl Chlorides: Reducing the oxidation state of the sulfur atom from +6 in the sulfonyl chloride to +4 yields the corresponding sulfinyl chloride, 2,6-dimethyl-4-nitrobenzene-1-sulfinyl chloride. Sulfinyl chlorides are generally more reactive and less stable than sulfonyl chlorides. Their synthesis can be challenging but offers access to sulfinamide derivatives.
Sulfenyl Chlorides: Further reduction of the sulfur oxidation state to +2 leads to 2,6-dimethyl-4-nitrobenzene-1-sulfenyl chloride. Sulfenyl chlorides are highly reactive electrophiles that readily react with a wide range of nucleophiles to form thioethers and disulfides. The synthesis of arylsulfenyl chlorides can often be achieved by the chlorination of the corresponding disulfide.
Synthesis and Transformations of Sulfonic Acids, Sulfonates, and Sulfonamides Derived from this compound
The highly reactive sulfonyl chloride group of this compound serves as a versatile precursor for the synthesis of a variety of important sulfur-containing compounds.
Sulfonic Acids: Hydrolysis of this compound, typically under basic conditions followed by acidification, yields the corresponding 2,6-dimethyl-4-nitrobenzenesulfonic acid. Sulfonic acids are strong acids and are often used as catalysts and intermediates in organic synthesis.
Sulfonates: The reaction of this compound with alcohols in the presence of a base leads to the formation of sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions and are widely used as protecting groups for alcohols. The reactivity of these sulfonate esters is influenced by the steric hindrance from the ortho-methyl groups, which can affect the rate of subsequent substitution reactions. For instance, 2-methyl-6-nitrobenzenesulfonyl esters have been designed as precursors for 18F-labeling, where the steric hindrance suppresses hydrolysis while the ortho-nitro group enhances reactivity towards fluorination. researchgate.net
Sulfonamides: The reaction of this compound with primary or secondary amines is a common method for the synthesis of sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. The synthesis of N-substituted 2,6-dimethyl-4-nitrobenzenesulfonamides allows for the exploration of a wide range of chemical space, and these compounds have been evaluated for various biological activities, including as potential inhibitors of enzymes like polo-like kinase 4 (PLK4). nih.gov
Bioisosteric Replacements in Research for Modified Reactivity Profiles
In medicinal chemistry and drug design, the concept of bioisosterism is frequently employed to modify the properties of a lead compound while retaining its biological activity. This involves replacing a functional group with another that has similar physicochemical properties. Both the sulfonyl chloride and the nitro group of this compound have been subjects of bioisosteric replacement studies.
Replacements for the Sulfonyl Chloride Group: The sulfonyl chloride group is a highly reactive electrophile, which can be undesirable in a biological context. A common bioisosteric replacement is the phosphonyl chloride group (-POCl₂). Phosphonyl chlorides are also reactive electrophiles and can form stable phosphonamides and phosphonate (B1237965) esters, which are analogues of sulfonamides and sulfonate esters, respectively. The geometry of the phosphonyl group differs from the sulfonyl group, which can impact binding to biological targets.
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| -SO₂Cl (Sulfonyl chloride) | -POCl₂ (Phosphonyl chloride) | Mimics electrophilicity, forms analogous derivatives (phosphonamides, phosphonates). |
| -NO₂ (Nitro) | -CN (Cyano) | Similar electron-withdrawing properties and size. |
| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing, metabolically stable. | |
| Nitrogen-containing heterocycles (e.g., oxadiazole) | Can mimic hydrogen bonding and electronic properties. |
Advanced Analytical Methodologies in Research on 2,6 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride
Chromatographic Techniques for Reaction Monitoring and Purification Optimization
Chromatographic methods are central to the analysis of chemical reactions involving 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride, enabling researchers to track the consumption of reactants and the formation of products in real-time. This facilitates the optimization of reaction conditions for purity and yield.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound and its derivatives. Developing a robust HPLC method is critical for accurately quantifying components in a reaction mixture. wu.ac.th A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
Method development often begins with a "scouting gradient" to determine the approximate solvent conditions needed for separation. lcms.cz For sulfonyl chlorides and related aromatic compounds, a common setup utilizes a C8 or C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH-modifying additive like formic acid or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of all components, from starting materials to products and impurities. wu.ac.thlcms.cz Detection is commonly performed using a UV detector, set at a wavelength where the aromatic compounds exhibit strong absorbance. wu.ac.th The high reactivity and moisture sensitivity of sulfonyl chlorides necessitate careful sample preparation and handling to prevent degradation into their corresponding sulfonic acids. researchgate.netnih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
While HPLC is suitable for the primary reactants and products, Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the preferred method for identifying and quantifying volatile byproducts that may be generated during the synthesis of this compound. The synthesis may involve starting materials or generate side-products like nitrated or chlorinated aromatic compounds that are amenable to GC analysis. researchgate.net
In this technique, the sample is vaporized and passed through a capillary column. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase lining the column. The choice of the stationary phase is critical for resolving structurally similar byproducts. A mass spectrometer detector allows for the identification of the separated compounds by comparing their mass spectra to library data. This method is highly sensitive and provides both qualitative and quantitative information about the volatile impurity profile of a reaction. researchgate.net
| Potential Volatile Byproduct | Hypothetical Retention Time (min) | Key Mass Spectral Fragments (m/z) |
|---|---|---|
| 1,3-Dimethyl-5-nitrobenzene | 12.5 | 151, 136, 105, 91 |
| 2,6-Dimethylphenol (B121312) | 10.8 | 122, 107, 77 |
| Dichloromethane (solvent) | 3.2 | 84, 49 |
| Pyridine (base) | 5.1 | 79, 52 |
Spectroscopic Techniques for Structural Elucidation of New Research Compounds (e.g., derivatives, intermediates)
Spectroscopy is fundamental to determining the precise molecular structure of newly synthesized compounds derived from this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structures. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, advanced two-dimensional (2D) NMR techniques are often necessary to assemble the complete structural puzzle of complex derivatives.
Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically over two or three bonds) between protons and carbons. ipb.pt These correlations are invaluable for establishing the connectivity of different fragments within a molecule, for instance, confirming the exact position of substituents on the aromatic ring of a this compound derivative. Other techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which is crucial for determining stereochemistry. ipb.pt
| Technique | Information Obtained | Application Example |
|---|---|---|
| COSY (Correlation Spectroscopy) | Shows proton-proton (¹H-¹H) couplings through bonds. | Identifying adjacent protons in an alkyl chain attached to the sulfonyl group. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly attached protons and carbons (¹H-¹³C). | Assigning the carbon signal for each protonated carbon in the molecule. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirming the attachment of a substituent to a specific carbon on the benzene (B151609) ring. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, regardless of bonding. | Determining the relative stereochemistry of a complex derivative. |
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with extremely high accuracy, often to within a few parts per million (ppm). longdom.org Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses, which is essential for unambiguously identifying unknown compounds, reaction intermediates, and products. researchgate.netnih.gov
In mechanistic studies of reactions involving this compound, HRMS (frequently coupled with LC, forming LC-HRMS) can be used to analyze the complex mixture of species present at various reaction time points. youtube.com By obtaining the exact mass of a transient intermediate, researchers can determine its elemental formula, providing strong evidence to support or refute a proposed reaction pathway. nih.gov This capability is crucial for understanding how the reaction proceeds and for identifying potential side reactions.
| Adduct | Calculated Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 249.99353 |
| [M+Na]⁺ | 271.97547 |
| [M+K]⁺ | 287.94941 |
| [M+NH₄]⁺ | 267.02007 |
| [M-H]⁻ | 247.97897 |
X-ray Crystallography for Solid-State Structure Determination of Novel Compounds
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For new, stable compounds synthesized from this compound, obtaining a single crystal suitable for X-ray diffraction analysis provides an unambiguous structural proof. mdpi.com
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The analysis yields precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. aps.org Furthermore, it reveals information about intermolecular interactions, such as hydrogen bonds or π-stacking, which govern how molecules pack in the solid state. This level of structural detail is unparalleled and serves as the ultimate confirmation of a newly synthesized compound's structure. mdpi.com
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₄N₂O₄S |
| Formula Weight | 306.34 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.197 |
| b (Å) | 10.669 |
| c (Å) | 12.976 |
| β (°) | 98.54 |
| Volume (ų) | 1122.1 |
| Z (molecules/unit cell) | 4 |
In-Situ Spectroscopic Monitoring of Reaction Progress
In-situ spectroscopic monitoring has become an indispensable tool in modern chemical process development, offering real-time insights into reaction kinetics, mechanisms, and the formation of transient intermediates. mt.comwikipedia.orgnews-medical.net These techniques, which fall under the umbrella of Process Analytical Technology (PAT), enable the continuous analysis of a reaction mixture in its native environment, without the need for sample extraction. mt.comlongdom.orgamericanpharmaceuticalreview.com For reactions involving this compound, particularly in the synthesis of specialized sulfonamides, in-situ monitoring provides a wealth of data that is often unattainable through traditional offline analytical methods like HPLC or GC-MS, which can be time-consuming and may not accurately represent the state of the reaction at a specific moment. mt.commdpi.com
The primary advantage of in-situ monitoring is the ability to track the concentration of reactants, products, and intermediates as a function of time, leading to a deeper understanding of the reaction dynamics. mt.com This is particularly crucial for optimizing reaction conditions, ensuring reaction completeness, and identifying potential side reactions. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are well-suited for this purpose due to their non-destructive nature and high sensitivity to changes in molecular vibrations. mdpi.comspectroscopyonline.combeilstein-journals.org
In the context of a typical sulfonamide synthesis, where this compound is reacted with a primary or secondary amine, in-situ FTIR spectroscopy can be employed to monitor the reaction progress. An attenuated total reflectance (ATR) probe immersed directly into the reaction vessel would continuously collect infrared spectra. The disappearance of the characteristic vibrational bands of the sulfonyl chloride group (-SO₂Cl) and the appearance of new bands corresponding to the newly formed sulfonamide linkage (-SO₂N-) would be tracked over time.
For instance, the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl chloride moiety typically appear in distinct regions of the infrared spectrum. As the reaction proceeds, the intensity of these peaks would decrease, while new peaks corresponding to the S-N stretching and N-H bending (in the case of a primary amine) of the sulfonamide product would emerge and grow in intensity.
Hypothetical In-Situ FTIR Monitoring Data for Sulfonamide Synthesis
The following interactive table illustrates the expected changes in the infrared spectrum during the reaction of this compound with a generic primary amine. The data represents the absorbance at characteristic wavenumbers over the course of the reaction.
| Reaction Time (minutes) | Absorbance at ~1380 cm⁻¹ (-SO₂Cl stretch) | Absorbance at ~1170 cm⁻¹ (-SO₂Cl stretch) | Absorbance at ~900 cm⁻¹ (S-N stretch) |
| 0 | 1.20 | 1.15 | 0.00 |
| 10 | 0.95 | 0.92 | 0.25 |
| 20 | 0.70 | 0.68 | 0.50 |
| 30 | 0.45 | 0.44 | 0.75 |
| 40 | 0.20 | 0.19 | 1.00 |
| 50 | 0.05 | 0.04 | 1.15 |
| 60 | 0.00 | 0.00 | 1.20 |
Similarly, Raman spectroscopy offers a complementary in-situ monitoring approach. mdpi.combeilstein-journals.org A key advantage of Raman spectroscopy is its low sensitivity to water, making it particularly useful for aqueous reaction systems. mdpi.com In the case of this compound, the S-Cl bond would have a characteristic Raman scattering signal. The progress of the reaction could be monitored by the decrease in the intensity of this signal. Concurrently, the formation of the sulfonamide product would be evidenced by the appearance of new Raman bands associated with the S-N bond.
Hypothetical In-Situ Raman Monitoring Data for Sulfonamide Synthesis
This interactive table shows the potential changes in Raman signal intensity for key functional groups during the reaction.
| Reaction Time (minutes) | Raman Intensity at ~400 cm⁻¹ (S-Cl stretch) | Raman Intensity at ~920 cm⁻¹ (S-N stretch) |
| 0 | 5000 | 0 |
| 10 | 4000 | 1000 |
| 20 | 3000 | 2000 |
| 30 | 2000 | 3000 |
| 40 | 1000 | 4000 |
| 50 | 200 | 4800 |
| 60 | 0 | 5000 |
By generating such detailed kinetic profiles, researchers can accurately determine reaction endpoints, calculate reaction rates, and gain insights into the reaction mechanism. This level of process understanding is critical for the development of robust and efficient synthetic protocols for compounds derived from this compound. mt.comwikipedia.org
Future Research Directions and Emerging Paradigms for 2,6 Dimethyl 4 Nitrobenzene 1 Sulfonyl Chloride
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of reactions involving 2,6-Dimethyl-4-nitrobenzene-1-sulfonyl chloride. ML models, trained on large datasets of chemical reactions, can predict the outcomes of novel transformations, including identifying major products and potential byproducts. acs.orgarxiv.org For instance, neural networks can be trained on vast reaction databases to recommend suitable catalysts, solvents, and reagents for a given transformation involving this specific sulfonyl chloride. nih.gov
A significant area of development is the use of ML for reaction optimization. Algorithms such as Bayesian optimization can efficiently explore a multidimensional reaction space—encompassing variables like temperature, concentration, catalyst loading, and residence time in flow systems—to identify optimal conditions for yield and selectivity with fewer experiments than traditional methods. beilstein-journals.orgtue.nl This approach is particularly valuable for complex sulfonylation reactions, where interactions between multiple parameters can be non-intuitive. tue.nl Deep learning models are also being developed that can predict reaction conditions by learning from extensive patent literature, offering a powerful tool for designing new synthetic routes. beilstein-journals.org Furthermore, emerging models like Reactron can predict not just the final products but also the underlying electron movement, providing mechanistic insights into reactions with this compound. arxiv.org
Table 1: Conceptual AI/ML-Driven Optimization Parameters for a Sulfonamide Synthesis
| Parameter | Type | Range/Options | Optimization Goal |
| Temperature | Continuous | 20-100 °C | Maximize Yield |
| Amine Substrate | Categorical | Aniline (B41778), Benzylamine, etc. | Maximize Selectivity |
| Catalyst | Categorical | None, DMAP, Et3N | Minimize Reaction Time |
| Solvent | Categorical | THF, DCM, Acetonitrile (B52724) | Maximize Yield |
| Reagent Equivalents | Continuous | 1.0-2.0 | Minimize Byproducts |
Development of Novel Catalytic Systems for Greener Transformations
Future research will increasingly focus on developing green and sustainable catalytic systems for transformations involving this compound. A key goal is to replace stoichiometric reagents with catalytic alternatives to minimize waste and improve atom economy. amazonaws.com This includes the development of catalyst-free methods, where reactions are conducted in environmentally benign solvents like water, potentially eliminating the need for any catalyst or additive. rsc.orgresearchgate.net
Photocatalysis represents a promising frontier, using visible light to generate sulfonyl radicals from precursors under mild conditions. bohrium.com This approach avoids the harsh conditions often associated with traditional sulfonylation reactions. Innovations in this area include the use of heterogeneous photocatalysts that can be easily recovered and reused, further enhancing the sustainability of the process. bohrium.com The development of novel sulfonylation reactions, such as those involving the oxidative coupling of sulfinic acids or the use of sulfonyl hydrazides, provides alternative, greener routes to compounds that might otherwise be synthesized from sulfonyl chlorides. researchgate.net These methods often proceed under mild conditions and can offer different reactivity and selectivity profiles. rsc.org
Exploration of Sustainable and Renewable Feedstocks for Precursor Synthesis
For the aniline component, research into the biocatalytic amination of phenol (B47542) derivatives, which can be derived from lignin (B12514952) (a major component of biomass), is a promising avenue. The synthesis of 2,6-dimethylaniline, for example, can be achieved via the amination of 2,6-dimethylphenol (B121312). prepchem.comgoogle.com Developing this process using bio-based 2,6-dimethylphenol would represent a significant step towards a renewable synthetic pathway.
For the nitroaromatic component, biocatalytic strategies for nitration reactions are emerging as attractive alternatives to traditional chemical methods that often use harsh acids and generate significant waste. acs.org Enzymes capable of nitrating aromatic compounds or oxidizing amine precursors offer a pathway to nitro compounds under mild, aqueous conditions. acs.orgnih.gov Furthermore, biocatalytic reduction of nitro groups to amines, a key step in many synthetic sequences, is being advanced through cofactor-free systems that use molecular hydrogen as a clean reductant, showcasing high functional group tolerance and potential for industrial manufacturing. chemrxiv.orgresearchgate.netgoogle.com Traditional synthesis of p-nitrotoluene from toluene (B28343) often results in a mixture of isomers. preply.comoc-praktikum.de Greener methods are being explored, such as using solid acid catalysts or microchannel reactors to improve selectivity for the desired para-isomer and reduce waste. researchgate.netgoogle.com
Advanced Computational Design of Next-Generation Sulfonylating Agents
Table 2: Hypothetical Computationally Designed Sulfonylating Agents and Target Properties
| Base Scaffold | Modification | Predicted Property Change | Potential Application |
| 2,6-Dimethyl-4-nitro-BSCa | Replace -Cl with -F | Increased thermal stability | High-temperature polymerizations |
| 2,6-Dimethyl-4-nitro-BSC | Add electron-donating group | Decreased reactivity | Selective sulfonylation of highly nucleophilic amines |
| 2,6-Dimethyl-4-nitro-BSC | Add polymerizable group | Ability to act as a monomer | Synthesis of functional polymers |
| 2,6-Dimethyl-4-nitro-BSC | Replace -NO2 with -CN | Altered electronic properties | Fine-tuning reactivity and solubility |
| aBSC = Benzene-1-sulfonyl chloride |
Interdisciplinary Research with Emerging Fields
The unique chemical properties of this compound and its derivatives make it a candidate for interdisciplinary research, particularly at the intersection of organic synthesis, reaction engineering, and materials science.
In reaction engineering , the synthesis of this sulfonyl chloride and its subsequent reactions are prime candidates for process intensification using continuous flow chemistry. rsc.org Flow reactors offer superior control over reaction parameters like temperature and mixing, which is critical for managing highly exothermic reactions common in sulfonyl chloride synthesis. rsc.orgresearchgate.net This technology enables safer, more efficient, and scalable production. mdpi.comgoogle.com Integrating flow synthesis with automated optimization algorithms (as discussed in 8.1) and continuous work-up and purification steps creates a fully automated and highly efficient manufacturing process. whiterose.ac.uk
In materials science , sulfonyl chlorides are utilized as initiators for living radical polymerization to create well-defined polymers. researchgate.netcmu.edu The 2,6-dimethyl-4-nitrophenylsulfonyl moiety could be incorporated into polymer chains to impart specific functionalities. Arylsulfonyl groups can serve as reactive handles for further polymer modification or influence the material's bulk properties. Research could explore the use of this compound to create novel functional polymers, such as those derived from p-styrenesulfonyl chloride, for applications in coatings, resins, or advanced optical materials. researchgate.netchemistryviews.orgacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2,6-Dimethyl-4-nitrobenzenesulfonyl chloride with high purity?
- Methodological Answer : Begin with sulfonation of 2,6-dimethylnitrobenzene using chlorosulfonic acid under controlled temperatures (0–5°C). Monitor reaction progress via TLC. Purify via recrystallization from anhydrous dichloromethane/hexane mixtures, as recrystallization is critical for achieving >95% purity, as demonstrated for structurally similar sulfonyl chlorides . Ensure inert atmosphere to prevent hydrolysis.
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in airtight, moisture-resistant containers at 0–6°C, as sulfonyl chlorides are prone to hydrolysis. Pre-dry storage vessels under vacuum to eliminate residual moisture. Stability tests under varying humidity and temperature conditions can be conducted using HPLC to track degradation byproducts .
Q. Which analytical techniques are most reliable for confirming the identity of 2,6-Dimethyl-4-nitrobenzenesulfonyl chloride?
- Methodological Answer : Combine NMR (¹H and ¹³C) to verify substituent positions (e.g., methyl groups at 2,6-positions and nitro group at para) and FT-IR to confirm sulfonyl chloride (S=O stretches at ~1370 cm⁻¹ and 1180 cm⁻¹). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can competing sulfonation pathways be minimized during synthesis?
- Methodological Answer : Use steric and electronic directing effects to favor the desired substitution pattern. For example, pre-functionalize the benzene ring with methyl groups to direct sulfonation to the 4-position. Kinetic studies under varying reagent stoichiometries (e.g., chlorosulfonic acid ratios) can optimize regioselectivity .
Q. What strategies resolve contradictions in reaction yields reported for sulfonyl chloride derivatives?
- Methodological Answer : Perform systematic reproducibility studies, isolating variables such as solvent polarity (e.g., dichloromethane vs. chloroform), reaction time, and quenching methods. Compare yields using quantitative HPLC with internal standards to account for purification losses .
Q. How does the nitro group influence the electrophilicity of the sulfonyl chloride moiety in nucleophilic substitution reactions?
- Methodological Answer : Conduct computational modeling (DFT) to assess electron-withdrawing effects of the nitro group on the sulfonyl chloride’s reactivity. Experimentally, compare reaction rates with non-nitro analogs using kinetic assays (e.g., reaction with amines monitored by UV-Vis) .
Q. What methods track the stability of 2,6-Dimethyl-4-nitrobenzenesulfonyl chloride in biological matrices?
- Methodological Answer : Employ fluorescent tagging (e.g., using dansyl derivatives) or isotopic labeling (¹³C or ²H) to monitor hydrolysis in cellular or enzymatic environments. LC-MS/MS can quantify degradation products and infer reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
